Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate
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Overview
Description
Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate is an organic compound with the molecular formula C11H15NO3. It is a derivative of propanoic acid and contains an amino group, a hydroxyphenyl group, and an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate typically involves the esterification of 3-amino-3-(3-hydroxyphenyl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with target molecules, influencing their activity. The compound may also undergo metabolic transformations that produce active metabolites with biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(4-hydroxyphenyl)propanoate
- Ethyl 3-amino-3-(2-hydroxyphenyl)propanoate
- Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate
Uniqueness
Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional specificity can result in distinct chemical and biological properties compared to its isomers and analogs.
Properties
IUPAC Name |
ethyl 3-amino-3-(3-hydroxyphenyl)propanoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.C2H2O4/c1-2-15-11(14)7-10(12)8-4-3-5-9(13)6-8;3-1(4)2(5)6/h3-6,10,13H,2,7,12H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSLUUDDLURHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)O)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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